molecular formula C17H11ClN2OS3 B2597655 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 330201-92-8

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2597655
CAS No.: 330201-92-8
M. Wt: 390.92
InChI Key: VCHHLUSIQRRZMA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H11ClN2OS3 and its molecular weight is 390.92. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Research into the chemistry of thiophene derivatives, including compounds similar to 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide, has demonstrated their utility in creating a broad range of chemical structures. For instance, Sedlák et al. (2008) explored the reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides, which further underwent base-catalysed ring closure reactions to yield 4,5-dihydro-1H-imidazol-5-ones. These compounds were studied for potential pharmacological applications, highlighting the compound's role in generating novel heterocyclic frameworks with potential therapeutic utility (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Biological Activities and Evaluations

The synthesis and biological evaluation of thiophene derivatives, including structures analogous to the compound , have been a significant area of interest. Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and assessed their antibacterial, antifungal, and anti-inflammatory activities. This research underscores the potential of such compounds in developing new pharmacotherapies, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Isloor, Kalluraya, & Sridhar Pai, 2010).

Structural and Mechanistic Studies

Structural studies of thiophene derivatives provide insights into their chemical behavior and potential applications. Abbasi et al. (2011) conducted a detailed structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, demonstrating the compound's crystalline structure and interactions. Such studies are crucial for understanding the molecular basis of the compound's reactivity and its interactions with biological targets, paving the way for the design of more effective drugs (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown promising quorum-sensing inhibitors in the LasB system .

Cellular Effects

The cellular effects of 3-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide are not yet fully known. Thiazole derivatives have been reported to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS3/c1-22-17-20-11-7-6-9(8-13(11)24-17)19-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHLUSIQRRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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